4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolone core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a chloro and hydroxy group on the aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a series of chemical reactions starting from 5-chloro-2-hydroxyaniline. One common method involves the condensation of 5-chloro-2-hydroxyaniline with a suitable carbonyl compound under acidic or basic conditions to form the pyrazolone ring. The reaction typically requires heating and may involve the use of catalysts to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: : The pyrazolone ring can be reduced to form a pyrazoline derivative.
Substitution: : The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed.
Major Products Formed
Oxidation: : Formation of 5-chloro-2-hydroxybenzophenone or 5-chloro-2-hydroxybenzoic acid.
Reduction: : Formation of 5-chloro-2-hydroxy-3,4-dihydro-2H-pyrazole.
Substitution: : Formation of various substituted pyrazolones depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: : Application in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is similar to other pyrazolone derivatives, which are known for their diverse biological activities. Some similar compounds include:
Phenylhydrazine derivatives: : Used in the synthesis of various pharmaceuticals.
Chloro-substituted pyrazolones: : Known for their antimicrobial properties.
Hydroxy-substituted pyrazolones: : Often used in the development of anti-inflammatory drugs.
Each of these compounds has unique structural features and biological activities, making them suitable for different applications.
Properties
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)iminomethyl]-5-methyl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-8(11(17)15-14-6)5-13-9-4-7(12)2-3-10(9)16/h2-5,16H,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDVKEJBDWIBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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